molecular formula C11H12BrN3O B1381754 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416712-80-5

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1381754
CAS RN: 1416712-80-5
M. Wt: 282.14 g/mol
InChI Key: PBDUEFMOFFHFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with potential applications in pharmaceuticals . It can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .


Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. The InChI code for this compound is 1S/C8H11BrN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in Suzuki coupling reactions to form heteroaryl scaffolds . It can also be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. The compound “this compound” has a molecular weight of 231.09 . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of New Polyheterocyclic Compounds

5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been utilized as precursors for constructing new polyheterocyclic ring systems. These derivatives have shown potential in the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures, contributing to advancements in the field of heterocyclic chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antibacterial and Antioxidant Applications

Research has demonstrated the effective use of 5-Bromo-1H-pyrazolo[3,4-b]pyridine in synthesizing compounds with significant antibacterial and antioxidant properties. These synthesized compounds have shown activity against various bacterial strains and exhibited notable antioxidant scavenging activity, highlighting their potential in medical and pharmaceutical research (Variya, Panchal, & Patel, 2019).

Photoinduced Proton Transfer Studies

5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been used in studies exploring photoinduced proton transfer reactions. These compounds provide valuable insights into the behavior of molecules under excited states, contributing to the understanding of fundamental chemical processes and potential applications in photochemistry and molecular electronics (Vetokhina et al., 2012).

Development of Kinase-focussed Libraries

The 5-Bromo-1H-pyrazolo[3,4-c]pyridin-4(5H)-ones, a derivative of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, have been explored for their potential as kinase inhibitors in drug discovery. These compounds present a scaffold suitable for ATP competitive binding, thus offering possibilities in cancer treatment research (Smyth et al., 2010).

Corrosion Inhibition

Studies have shown the efficacy of 5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial processes, particularly in maintaining the integrity of metal structures and equipment (Dandia, Gupta, Singh, & Quraishi, 2013).

Safety and Hazards

The compound has several safety and hazard statements associated with it. It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

5-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-10-5-4-9-8(14-10)7-13-15(9)11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDUEFMOFFHFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)N=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.